molecular formula C17H17ClN2O3 B4239886 N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide

N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B4239886
M. Wt: 332.8 g/mol
InChI Key: IXYQQEDZXUMFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in synaptic plasticity and neuronal signaling.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of mGluR5 by N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and fragile X syndrome. N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has also been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide selectively binds to the allosteric site of mGluR5, which inhibits the receptor's signaling pathway. This results in a decrease in the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal signaling. The modulation of mGluR5 by N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior.
Biochemical and Physiological Effects:
The selective antagonism of mGluR5 by N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to modulate various biochemical and physiological processes. N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to improve synaptic plasticity, reduce oxidative stress, and attenuate neuroinflammation. N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has also been shown to reduce anxiety and depression-like behaviors, improve cognitive function, and attenuate drug-seeking behavior.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has several advantages for lab experiments, including its high purity and selectivity for mGluR5. N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied in animal models, making it a well-established research tool for investigating the role of mGluR5 in various neurological and psychiatric disorders. However, N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide. One potential direction is the investigation of N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide's therapeutic potential in other neurological and psychiatric disorders, such as autism spectrum disorder and bipolar disorder. Another direction is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide. Additionally, the investigation of the mechanisms underlying the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide could lead to the development of novel therapeutic targets for various disorders.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11(12-6-4-3-5-7-12)19-16(21)17(22)20-14-10-13(18)8-9-15(14)23-2/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYQQEDZXUMFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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